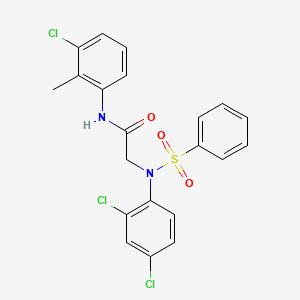![molecular formula C19H15NO6 B3707666 8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one](/img/structure/B3707666.png)
8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one
Übersicht
Beschreibung
8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromen-2-one core structure with various substituents, including an acetyl group, a methyl group, and a nitrophenylmethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: 8-Carboxy-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one.
Reduction: 8-Acetyl-4-methyl-7-[(4-aminophenyl)methoxy]chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Wirkmechanismus
The biological activity of 8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with hydroxyl and methyl substituents.
8-Acetyl-7-hydroxy-4-methylcoumarin: Similar structure but lacks the nitrophenylmethoxy group.
7-Methoxycoumarin: Contains a methoxy group but lacks the acetyl and nitrophenyl substituents.
Uniqueness
8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one is unique due to the presence of the nitrophenylmethoxy group, which imparts distinct chemical and biological properties. This substituent enhances its potential as a fluorescent dye and increases its biological activity compared to simpler coumarin derivatives .
Eigenschaften
IUPAC Name |
8-acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11-9-17(22)26-19-15(11)7-8-16(18(19)12(2)21)25-10-13-3-5-14(6-4-13)20(23)24/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNENXNINRKSGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B3707584.png)
![2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3707592.png)
![N-(4-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B3707595.png)
![3,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B3707610.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3707615.png)
![2,4-dichloro-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B3707617.png)
![4-[[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B3707625.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3707631.png)

![(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(2,5-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B3707639.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B3707642.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3707644.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3707651.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3707682.png)
